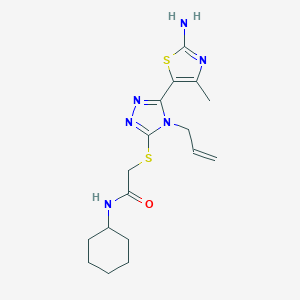![molecular formula C17H19N5O5 B254907 PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B254907.png)
PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxy-nitrophenyl group, and an isopropyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy-Nitrophenyl Group: The next step involves the nitration of a methoxy-substituted phenyl ring, followed by its attachment to the triazolopyrimidine core through a nucleophilic aromatic substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
作用機序
The mechanism by which PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Isopropyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Isopropyl 7-(3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
The presence of both the methoxy and nitro groups in PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.
特性
分子式 |
C17H19N5O5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
propan-2-yl 7-(4-methoxy-3-nitrophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19N5O5/c1-9(2)27-16(23)14-10(3)20-17-18-8-19-21(17)15(14)11-5-6-13(26-4)12(7-11)22(24)25/h5-9,15H,1-4H3,(H,18,19,20) |
InChIキー |
UNXHUSRGJGPFKU-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C |
正規SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B254824.png)
![6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254828.png)

![3-(4-Tert-butylphenyl)imidazo[1,5-a]pyridine](/img/structure/B254831.png)
![2-[(2-hydroxyethyl)amino]-3-({3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254832.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254837.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254852.png)
